1-(2,3-Dihydro-7-benzofuranyl)éthanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives is a topic of interest due to their potential applications in various fields, including medicinal chemistry. In the first paper, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups at the 5-position of the benzofuran ring were synthesized from 2-(2-formylphenoxy)alkanoic acids. The reduction of these ethanones with lithium aluminum hydride yielded 1-(2-alkylbenzofuran-3-yl)-2-phenylethanols with high yields. Additionally, the nitro compounds were selectively reduced to amino compounds using Pd/C at room temperature . The second paper describes the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with DDQ, leading to a mixture of benzofuran and 2,3-dihydrobenzofuran derivatives. The proportions of the products were dependent on the amount of DDQ used, and an alternative synthesis route for one of the products was also reported .

Molecular Structure Analysis

The third paper provides a detailed analysis of the molecular structure of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime. The compound was characterized using various spectroscopic methods and single-crystal X-ray crystallography. The study also included theoretical calculations using DFT to optimize the geometry of the compound, which was then compared with the experimental data. The HOMO and LUMO energies were calculated to understand the electronic character of the compound. Additionally, the electronic transitions and spectral features were investigated using TD-DFT calculations. The charge distribution on the molecule was visualized using Electrostatic Potentials (ESP) analysis, which also confirmed the optimized structure formed in the crystals by hydrogen bonds. The noncovalent supramolecular interactions were quantified using Hirshfeld surface analysis .

Chemical Reactions Analysis

The papers provided do not offer extensive details on the chemical reactions of 1-(2,3-Dihydro-7-benzofuranyl)ethanone specifically. However, the synthesis and reduction processes described in the first paper and the oxidation reactions in the second paper give insights into the reactivity of similar benzofuran derivatives. These reactions involve the formation and transformation of benzofuran rings, which are key structural components in the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,3-Dihydro-7-benzofuranyl)ethanone are not directly discussed in the provided papers. However, the synthesis and structural analysis of related benzofuran compounds suggest that these molecules may exhibit interesting electronic and optical properties, as indicated by the DFT and TD-DFT calculations in the third paper . The antiviral activity of some benzofuran derivatives, as mentioned in the fourth paper, also points to the biological relevance of these compounds .

Relevant Case Studies

The fourth paper presents a case study where new benzofuran derivatives were synthesized and evaluated for their antiviral activity. Specifically, compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed activity against respiratory syncytial virus, and a di(2-acetylbenzofuranyl-7-oxy)-n-propane derivative exhibited activity against influenza A virus . These case studies highlight the potential of benzofuran derivatives in the development of antiviral agents.

Applications De Recherche Scientifique

Recherche Anticancéreuse

Les dérivés du benzofurane, y compris le 7-Acétyl-2,3-dihydrobenzofurane, ont montré des propriétés anticancéreuses prometteuses. Des études ont indiqué que ces composés peuvent inhiber la croissance de diverses lignées de cellules cancéreuses, telles que la leucémie, le cancer du poumon non à petites cellules et le cancer de l'ovaire . Leur capacité à induire l'apoptose et à inhiber la prolifération cellulaire en fait des outils précieux dans le développement de nouveaux agents chimiothérapeutiques.

Agents Antimicrobiens

Le potentiel antimicrobien des composés du benzofurane est significatif, avec des activités contre les bactéries et les virus . Ils sont étudiés pour une utilisation dans le traitement des infections où la résistance aux antibiotiques actuels est une préoccupation, offrant une nouvelle voie pour la thérapie antimicrobienne.

Synthèse Organique

Dans le domaine de la chimie organique, les dérivés du benzofurane servent d'intermédiaires clés pour la synthèse de molécules complexes . Leur structure unique permet la construction d'entités chimiques diverses, qui peuvent être utilisées dans des applications synthétiques plus poussées, notamment les produits pharmaceutiques et les produits agrochimiques.

Applications Pharmacologiques

Les dérivés du benzofurane présentent une large gamme d'activités pharmacologiques. Ils ont été étudiés pour leurs rôles d'inhibiteurs enzymatiques et d'antagonistes des récepteurs, ce qui pourrait conduire au développement de médicaments pour des maladies comme le diabète, la maladie d'Alzheimer et les troubles cardiovasculaires .

Science des Matériaux

Les composés du benzofurane ont des applications en science des matériaux, en particulier dans le développement de matériaux organiques électroniques et de colorants fluorescents . Leurs propriétés électroniques les rendent aptes à être utilisés dans les diodes électroluminescentes (LED), les cellules solaires et en tant que capteurs.

Science de l'Environnement

En science de l'environnement, les dérivés du benzofurane sont étudiés pour leur utilisation potentielle dans les processus photocatalytiques, tels que la production d'hydrogène, qui est une source d'énergie propre . Leur capacité à agir comme sensibilisateurs dans ces réactions est cruciale pour le développement de solutions énergétiques durables.

Safety and Hazards

Orientations Futures

Benzofuran compounds, including “1-(2,3-Dihydro-7-benzofuranyl)ethanone”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring these properties and developing new synthesis methods.

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that this compound affects multiple pathways. For example, its anti-tumor activity suggests that it may affect pathways involved in cell cycle regulation, apoptosis, and DNA repair.

Pharmacokinetics

The compound’s molecular weight (16219 g/mol) suggests that it may be well-absorbed and distributed throughout the body

Result of Action

Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress responses.

Propriétés

IUPAC Name |

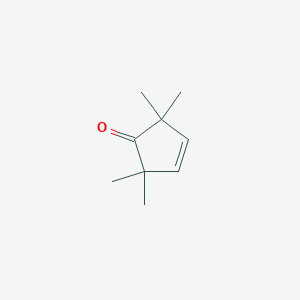

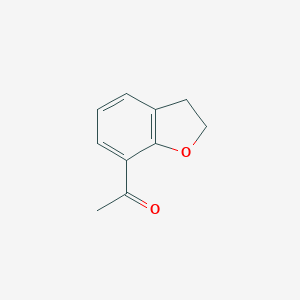

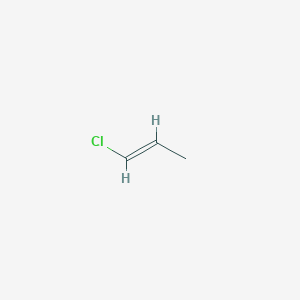

1-(2,3-dihydro-1-benzofuran-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFONFAIHVPZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442348 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170730-06-0 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dihydro-7-benzofuranyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)